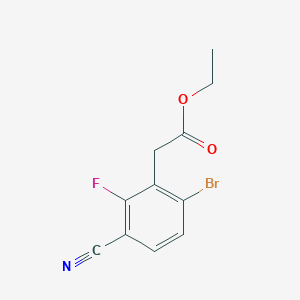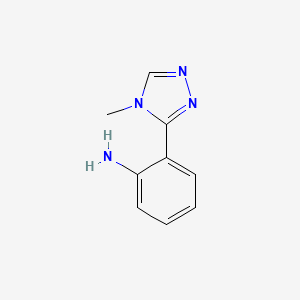
2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
説明
2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline is a compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . The 1,2,4-triazole nucleus is an important pharmacophore in medicinal chemistry and is found in many biologically active compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves multi-step chemical modifications . For example, 3-bromobenzoic acid can be converted into its methyl-3-bromobenzoate, which is then transformed into 3-bromobenzohydrazide . The final step involves the cyclization of the compound, producing its 1,2,4-triazole derivative . This intermediate can then be coupled with different electrophiles, resulting in the formation of the final derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques such as IR, HNMR, and UV–visible spectroscopy . For instance, the IR absorption spectra of some compounds showed two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives can be influenced by various factors. For instance, the length of the alkyl chain on position N-4 can influence the activity, with a longer alkyl chain decreasing the activity significantly . Additionally, phenyl groups at the C-3 position play a crucial role in exerting high activity, and electron-donating groups, particularly –OH on the phenyl ring, favor the activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various techniques. For example, the density functional theory (DFT) study can be used to investigate geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .科学的研究の応用
1. Synthesis of Heterocyclic Compounds
2-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. These compounds, including triazoles and thiadiazoles, show potential in applications like agricultural and medicinal chemistry due to their diverse biological activities. For instance, the synthesis of 1,3-dimethyl[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-1-ium salts from related triazole compounds demonstrates the versatility of these structures in creating complex heterocyclic systems (Nikpour & Motamedi, 2015).
2. Photoluminescent Properties
Triazolyl aniline derivatives, such as those involving copper(I) complexes, exhibit intriguing photoluminescent properties. These properties are useful in materials science, particularly in the development of photoluminescent materials with potential applications in lighting and display technologies (Manbeck, Brennessel, & Eisenberg, 2011).
3. Chemical Sensing
Triazole-aniline compounds have been explored as chemical sensors. For example, 4-salicylideneamino-3-methyl-1,2,4-triazole-5-thione, a related compound, has been used to detect toxic aromatic amines like aniline and benzene-1,4-diamine, showcasing the potential of triazole derivatives in environmental and safety applications (Kumar, Tamilarasan, & Sreekanth, 2011).
4. Drug Development
In the realm of drug development, triazole-aniline derivatives have been investigated for their potential as microtubule-binding agents, which could be relevant in cancer therapy. The study of 1,2,3-triazole analogs of combretastatin A-4 highlights the role of these compounds in inhibiting tubulin, a key protein in cell division (Odlo et al., 2010).
5. Exploration in Material Science
The study of energetic 1,2,4-triazoles, including triazolyl aniline derivatives, for their thermal stability and potential applications in materials like propellants and explosives for rocket fuels, demonstrates the versatility of these compounds in material science (Rao, Chaudhary, Kommu, & Sahoo, 2016).
作用機序
Target of Action
Similar compounds have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .
Mode of Action
It’s known that similar compounds can form coordination complexes with metals, which may influence their interaction with biological targets .
Result of Action
Similar 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
将来の方向性
The future directions in the research of 1,2,4-triazole derivatives could involve the design and development of more selective and potent anticancer molecules . Additionally, the synthesis of novel 1,2,4-triazole derivatives and a comprehensive investigation of their properties using density functional theory (DFT) could provide an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .
生化学分析
Biochemical Properties
2-(4-methyl-4H-1,2,4-triazol-3-yl)aniline plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been shown to induce apoptosis, a process of programmed cell death . This effect is mediated through the activation of specific signaling pathways and changes in gene expression. Additionally, this compound can influence cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained effects on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity . In some cases, high doses of this compound have been associated with toxic or adverse effects, including liver toxicity and alterations in blood chemistry.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, this compound may be transported into the mitochondria, where it can exert its effects on mitochondrial function and metabolism.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression.
特性
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKDYGZXOLZDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


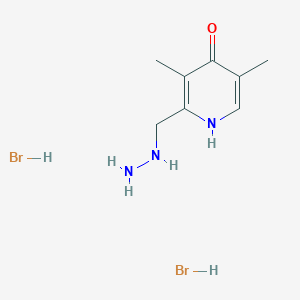
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)
![Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester](/img/structure/B1416408.png)
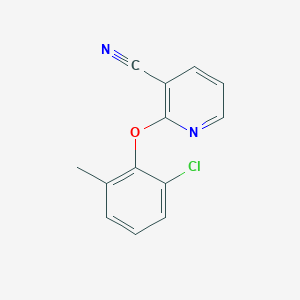

![3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride](/img/structure/B1416411.png)
![{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester](/img/structure/B1416412.png)
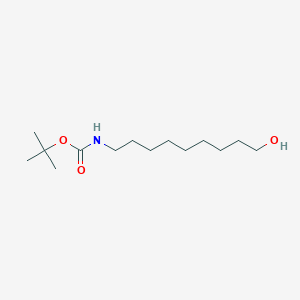

![methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B1416419.png)
![1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole](/img/structure/B1416421.png)

![5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1416426.png)
